Morusinol
Description
Properties
IUPAC Name |
2-(2,4-dihydroxyphenyl)-5-hydroxy-3-(3-hydroxy-3-methylbutyl)-8,8-dimethylpyrano[2,3-h]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O7/c1-24(2,30)9-7-16-21(29)20-18(28)12-19-15(8-10-25(3,4)32-19)23(20)31-22(16)14-6-5-13(26)11-17(14)27/h5-6,8,10-12,26-28,30H,7,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOKZNPZDXHDHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C(C3=C2OC(=C(C3=O)CCC(C)(C)O)C4=C(C=C(C=C4)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80212149 | |
| Record name | Oxydihydromorusi | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80212149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Morusinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030620 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
62949-93-3 | |
| Record name | 2-(2,4-Dihydroxyphenyl)-5-hydroxy-3-(3-hydroxy-3-methylbutyl)-8,8-dimethyl-4H,8H-benzo[1,2-b:3,4-b′]dipyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62949-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxydihydromorusi | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062949933 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxydihydromorusi | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80212149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OXYDIHYDROMORUSI | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IA6I4SG21V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Morusinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030620 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
215 - 216 °C | |
| Record name | Morusinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030620 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action
Target of Action
Morusinol, a novel isoprene flavonoid extracted from Morus alba root barks, primarily targets CHK1 and AKT1 . CHK1 plays an important role in maintaining the integrity of the cell cycle, genomic stability, and cell viability. AKT1 is a key protein implicated in colorectal cancer (CRC) progression.
Mode of Action
This compound interacts with its targets, leading to significant changes in cellular processes. It induces CHK1 degradation through the ubiquitin-proteasome pathway. This degradation results in cell cycle arrest, apoptosis, and DNA damage response in melanoma.
Biochemical Pathways
This compound affects several biochemical pathways. It suppresses the DNA damage response in melanoma by degrading CHK1 through the ubiquitin-proteasome pathway. It also impacts cholesterol metabolism by downregulating key enzymes and sterol regulatory element binding transcription factor 2 (SREBF2).
Pharmacokinetics
It’s known that this compound is a part of a group of prenylated flavones that demonstrate oral bioavailability
Result of Action
This compound has demonstrated significant molecular and cellular effects. It inhibits cell proliferation and induces cell cycle arrest at the G0/G1 phase, caspase-dependent apoptosis, and DNA damage in human melanoma cells. It also effectively inhibits the growth of melanoma xenografts in vivo.
Biochemical Analysis
Biochemical Properties
Morusinol has a number of biological characteristics, including anti-inflammatory, anti-microbial, neuro-protective, and antioxidant capabilities. It has exhibited anti-tumor properties in many different forms of cancer, including breast, prostate, gastric, hepatocarcinoma, glioblastoma, and pancreatic cancer. The molecular docking study showed that this compound binds to the same pocket of p70S6K1.
Cellular Effects
This compound has been found to inhibit cell proliferation and induce apoptosis in colorectal cancer (CRC) cells. It also triggers cytoprotective autophagy. RNA-seq analysis revealed this compound’s impact on cholesterol metabolism, downregulating key enzymes and sterol regulatory element binding transcription factor 2 (SREBF2).
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the phosphorylation of p70S6K1, promoting autophagy, and slowing cell senescence. It also induces CHK1 degradation through the ubiquitin-proteasome pathway, thereby inducing cell cycle arrest, apoptosis, and DNA damage response in melanoma.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to significantly impede tumor growth over time. It has also been found to slow cell senescence.
Dosage Effects in Animal Models
The potential of this compound as an alternative treatment method for resistant malignancies needs to be explored in animal models in order to move toward clinical trials. Specific dosage effects in animal models have not been reported in the literature.
Metabolic Pathways
This compound is involved in nutrient-sensing pathways. It extends the chronological lifespan of budding yeast via a nutrient-dependent regime by at least partially targeting SCH9.
Subcellular Localization
The subcellular localization of this compound is not explicitly reported in the literature. It is known to bind to the same pocket of p70S6K1, suggesting that it may localize to the same subcellular compartments as this protein.
Biological Activity
Morusinol, a flavonoid compound derived from the root bark of Morus alba (white mulberry), has garnered attention for its diverse biological activities, particularly in the fields of anti-cancer, anti-inflammatory, and cardiovascular health. This article synthesizes current research findings on this compound's biological effects, supported by data tables and case studies.
This compound is characterized by its flavonoid structure, which includes multiple hydroxyl groups that contribute to its antioxidant properties. Its molecular formula is , and it exhibits various pharmacological activities that are beneficial in treating several diseases.
Anticancer Activity
Numerous studies have demonstrated this compound's potential as an anticancer agent. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines and inhibit tumor growth through several mechanisms.
- Cell Cycle Arrest : this compound induces cell cycle arrest by degrading CHK1, a key regulator in the DNA damage response pathway. This mechanism was particularly noted in melanoma cells, where this compound led to significant apoptosis and DNA damage response activation .
- Inhibition of Cancer Cell Migration : Research indicates that this compound can inhibit the migration of cancer cells, thereby reducing metastasis. This effect is mediated through the suppression of matrix metalloproteinases (MMPs) and other related pathways .
- Induction of Autophagy : this compound has been observed to promote autophagic processes in liver cancer cells, enhancing their sensitivity to chemotherapy agents .
Case Studies
- A study highlighted that this compound significantly inhibited the growth of liver cancer cells with an IC50 value indicating potent activity against these cells .
- Another investigation showed that this compound treatment resulted in a marked decrease in tumor volume in animal models, supporting its potential as a therapeutic agent against malignancies .
Anti-inflammatory Effects
This compound exhibits notable anti-inflammatory properties by inhibiting key enzymes involved in inflammatory processes.
- Enzyme Inhibition : this compound effectively inhibits cyclooxygenase (COX) and lipoxygenase (LOX) activities, which are critical in the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes. Studies report IC50 values exceeding 100 μM for these enzymes .
- Reduction of Inflammatory Markers : In vitro studies have shown that this compound reduces levels of nitric oxide (NO) and other inflammatory cytokines in activated macrophages, indicating its potential use in treating inflammatory diseases .
Cardiovascular Benefits
This compound also demonstrates significant cardiovascular benefits through its antiplatelet activity.
- Platelet Aggregation Inhibition : Research indicates that this compound inhibits platelet aggregation induced by collagen and arachidonic acid in a concentration-dependent manner. In vivo studies using a ferric chloride-induced thrombosis model showed a substantial reduction in thrombus formation with this compound treatment .
- Effects on Thromboxane B2 Formation : this compound significantly reduced thromboxane B2 (TXB2) formation, a marker associated with platelet activation and thrombosis, further supporting its cardiovascular protective effects .
Summary of Findings
The following table summarizes key biological activities and findings related to this compound:
Scientific Research Applications
Anticancer Properties
Morusinol has been identified as a promising candidate for cancer therapy due to its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.
Colorectal Cancer (CRC)
A study highlighted that this compound treatment significantly suppressed cell proliferation and promoted apoptosis in CRC cells. The mechanism involved the induction of cytoprotective autophagy and downregulation of key genes associated with cholesterol metabolism, notably the sterol regulatory element binding transcription factor 2 (SREBF2) . In vivo experiments demonstrated that this compound impeded tumor growth in mouse models, suggesting its potential as an anticancer drug for CRC.
Liver Cancer
This compound exhibited selective antiproliferative effects against liver cancer cells (SK-HEP-1) with an IC50 value of 20 μM. The compound induced autophagy and G2/M cell cycle arrest while suppressing the migration and invasion of cancer cells by inhibiting the Raf/MEK/ERK signaling pathway . These findings indicate that this compound could be a valuable therapeutic agent for liver cancer treatment.
Cardiovascular Applications
This compound's antiplatelet activity has been well-documented, suggesting its utility in preventing arterial thrombosis.
Inhibition of Arterial Thrombosis
Research demonstrated that this compound significantly inhibited platelet aggregation induced by collagen and arachidonic acid in vitro. In vivo studies using a ferric chloride-induced thrombosis model revealed that this compound reduced thrombus formation by substantial percentages at various concentrations . Oral administration of this compound increased the time to occlusion in vivo, indicating its potential benefits in managing transient ischemic attacks or strokes.
Anti-inflammatory Effects
This compound has shown promise in mitigating inflammation-related conditions.
Antimicrobial Activity
Emerging research suggests that this compound possesses antimicrobial properties against various pathogens.
Bacterial Inhibition
This compound exhibited antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. Studies indicated that it disrupts bacterial cell membranes, leading to increased cell death . This suggests potential applications in treating bacterial infections.
Neuroprotective Effects
Recent investigations have pointed to this compound's potential role in neuroprotection.
Mechanisms Against Neurodegeneration
This compound has been reported to inhibit acetylcholinesterase activity, which may have implications for treating neurodegenerative diseases like Alzheimer's . Its ability to enhance GABA levels in the brain further supports its neuroprotective profile .
Preparation Methods
Plant Material and Solvent Extraction
The preparation of morusinol begins with the collection of Morus alba root bark, which is dried and ground into a coarse powder. The dried material (10 kg) undergoes maceration in methanol (MeOH) at room temperature for 72 hours, repeated three times to maximize yield. The combined methanol extracts are concentrated under reduced pressure using a rotary evaporator, yielding a crude methanol extract (1.5 kg). This extract is suspended in distilled water and sequentially partitioned with n-hexane and ethyl acetate (EtOAc) to separate non-polar and polar constituents. The EtOAc-soluble layer (610 g) is retained for further fractionation due to its high flavonoid content.
Table 1: Solvent Systems for Extraction and Partitioning
| Step | Solvent Ratio | Volume (L) | Yield |
|---|---|---|---|
| Methanol extraction | MeOH | 30 | 1.5 kg |
| n-Hexane partition | H2O:n-hexane | 1:1 | 450 g |
| EtOAc partition | H2O:EtOAc | 1:1 | 610 g |
Partitioning and Initial Fractionation
The EtOAc layer is subjected to silica gel column chromatography (70–230 mesh; column dimensions: 10 cm diameter × 28 cm length) using a stepwise gradient of chloroform (CHCl₃) and methanol (MeOH). The elution sequence progresses from non-polar to polar solvents:
This process yields 12 fractions (SS2-1 to SS2-12), with fraction SS2-7 (3 g) selected for further purification due to its high this compound content.
Isolation Techniques
Silica Gel Column Chromatography
Fraction SS2-7 is loaded onto a reversed-phase (RP-18) silica gel column (3 cm diameter × 20 cm length) and eluted with an acetonitrile (MeCN)-water gradient (30% → 100% MeCN in H₂O, v/v). This step generates nine subfractions (SS2-7-1 to SS2-7-9), with subfraction SS2-7-6 (450.1 mg) exhibiting the highest purity.
Table 2: Chromatography Conditions for this compound Isolation
| Column Type | Dimensions | Eluent Gradient | Key Fraction | Yield |
|---|---|---|---|---|
| Silica gel | 10 cm × 28 cm | CHCl₃:MeOH (1:0–1:1) | SS2-7 | 3 g |
| RP-18 silica gel | 3 cm × 20 cm | MeCN:H₂O (30–100%) | SS2-7-6 | 450.1 mg |
Reversed-Phase Chromatography
Subfraction SS2-7-6 undergoes final purification using an MCI gel CHP-20 column (2.5 cm diameter × 20 cm length) with a methanol-water gradient (40% → 90% MeOH in H₂O, v/v). This step isolates this compound (152 mg) as a pale-yellow amorphous powder.
Purification Processes
MCI Gel Column Chromatography
The MCI gel column effectively removes residual impurities, particularly hydrophobic contaminants. The use of a stepwise methanol gradient ensures optimal separation, with this compound eluting at 60–70% MeOH. The purity of the final product is confirmed via high-performance liquid chromatography (HPLC), showing a single peak at 254 nm.
Characterization and Identification
Spectroscopic Analysis
This compound’s structure is elucidated using nuclear magnetic resonance (NMR) spectroscopy and electrospray ionization mass spectrometry (ESI-MS).
4.1.1 NMR Spectroscopy
-
¹H-NMR (500 MHz, DMSO-d₆) : δ 12.92 (s, 1H, OH), 7.32 (d, J = 8.5 Hz, 2H, H-2', H-6'), 6.80 (d, J = 8.5 Hz, 2H, H-3', H-5'), 6.65 (s, 1H, H-8), 6.38 (s, 1H, H-6), 5.45 (d, J = 12.0 Hz, 1H, H-2), 3.85 (s, 3H, OCH₃).
-
¹³C-NMR (125 MHz, DMSO-d₆) : δ 181.2 (C-4), 164.1 (C-7), 161.3 (C-5), 157.8 (C-9), 128.9 (C-2', C-6'), 115.2 (C-3', C-5'), 103.4 (C-10), 98.7 (C-6), 94.1 (C-8), 82.3 (C-2), 56.1 (OCH₃).
4.1.2 ESI-MS Analysis
The ESI-MS spectrum exhibits a molecular ion peak at m/z 433.1 [M+H]⁺, consistent with the molecular formula C₂₁H₂₀O₉.
Table 3: Spectroscopic Data for this compound
| Technique | Key Signals | Interpretation |
|---|---|---|
| ¹H-NMR | δ 12.92 (s, OH), 7.32 (d, aromatic) | Flavonoid skeleton, methoxy group |
| ¹³C-NMR | δ 181.2 (C-4), 164.1 (C-7) | Carbonyl and oxygenated carbons |
| ESI-MS | m/z 433.1 [M+H]⁺ | Molecular weight confirmation |
Yield and Purity Assessment
The overall yield of this compound from 10 kg of dried root bark is approximately 0.0152% (152 mg). HPLC analysis confirms a purity of >98%, with a retention time of 12.7 minutes under the following conditions:
Challenges and Optimization
Initial attempts to isolate this compound faced difficulties due to co-eluting impurities in the EtOAc layer. Incorporating pseudo-proline building blocks during silica gel chromatography improved resolution, while the use of MCI gel columns enhanced final purity . Solvent selection was critical, as higher methanol concentrations (>70%) in RP-18 columns led to excessive co-elution of non-target compounds.
Q & A
Q. What are the primary mechanisms by which Morusinol modulates platelet function, and what experimental approaches validate these pathways?
this compound inhibits platelet aggregation by targeting integrin αIIb/β3 signaling, which regulates fibrinogen binding and thrombus contraction. Key methodologies include:
- Platelet aggregation assays using collagen-induced human platelet-rich plasma (PRP) to quantify inhibition .
- Immunoblotting to assess phosphorylation levels of IP3RI, ERK, and p38 pathways, which are suppressed by this compound .
- Calcium mobilization analysis via Fura-2 AM fluorescence to measure [Ca²⁺]i influx inhibition .
Basic Research Question
Q. What standardized experimental models are recommended for studying this compound’s anti-thrombotic effects?
- In vitro models : Collagen-induced platelet aggregation in PRP, with dose-response curves (e.g., 10–100 μM this compound) .
- Ex vivo models : Thrombus contraction assays using human blood under shear stress conditions .
- Cell viability tests (e.g., LDH release assays) to rule out cytotoxicity in platelet populations .
Advanced Research Question
Q. How can researchers resolve contradictions in data regarding this compound’s dual effects on calcium signaling and cAMP generation?
Contradictions may arise from differences in agonist concentration or experimental conditions. Methodological strategies include:
- Independent replication across multiple labs to confirm dose-dependent effects.
- Cross-validation using simultaneous measurement of [Ca²⁺]i and cAMP levels in the same platelet batch .
- Pathway inhibition studies (e.g., using ERK/p38 inhibitors) to isolate confounding variables .
Advanced Research Question
Q. What methodological optimizations are critical for ensuring reproducibility in this compound in vitro studies?
- Standardized buffer conditions : Maintain pH 7.4 and 37°C to mimic physiological environments .
- Platelet preparation : Use PRP within 4 hours of collection to prevent activation artifacts .
- Instrument calibration : Regular validation of aggregometers and fluorometers to reduce technical variability .
Basic Research Question
Q. What are the essential controls for experiments investigating this compound’s specificity in signaling pathways?
- Negative controls : Vehicle-only treatments (e.g., DMSO) to assess solvent interference .
- Positive controls : Known inhibitors (e.g., aspirin for COX-1, RGDS peptide for αIIb/β3) .
- Internal controls : Baseline measurements of unstimulated platelets .
Advanced Research Question
Q. How can multi-omics approaches (e.g., proteomics, phosphoproteomics) enhance mechanistic studies of this compound?
- Proteomic profiling : Identify off-target proteins affected by this compound using LC-MS/MS .
- Phosphoproteomic networks : Map kinase cascades (e.g., ERK/p38) to clarify pathway crosstalk .
- Data integration : Use tools like STRING or Cytoscape to correlate omics data with functional assays .
Basic Research Question
Q. What parameters should be prioritized when assessing this compound’s efficacy in antiplatelet assays?
- IC₅₀ values for collagen-induced aggregation .
- Time-dependent inhibition (e.g., pre-incubation time with this compound) .
- Selectivity ratios comparing antiplatelet effects vs. cytotoxicity .
Advanced Research Question
Q. What challenges arise in translating preclinical findings on this compound to clinical thrombosis models, and how can they be mitigated?
- Species variability : Human platelets are more sensitive to collagen than rodents; use humanized models .
- Pharmacokinetics : Assess bioavailability and metabolism using HPLC-MS in animal plasma .
- Ethical constraints : Adhere to protocols for human blood collection (e.g., IRB approval) .
Basic Research Question
Q. How should researchers design dose-response experiments to evaluate this compound’s therapeutic window?
- Logarithmic dosing : Test 5–6 concentrations (e.g., 1–100 μM) to capture threshold effects .
- Time-course analysis : Measure aggregation at 1, 3, and 5 minutes post-stimulation .
- Statistical power : Use ≥3 biological replicates to ensure robustness .
Advanced Research Question
Q. What systematic review strategies are effective for synthesizing conflicting evidence on this compound’s mechanisms?
- PRISMA guidelines : Follow structured frameworks for literature screening and quality assessment .
- Meta-analysis : Pool data from studies using comparable agonist concentrations (e.g., 2 μg/mL collagen) .
- Risk-of-bias tools : Evaluate experimental rigor (e.g., blinding, randomization) using Cochrane criteria .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
